Strategic Acquisition and Application of 2-Iodopropane-1,1,1,3,3,3-d6 in Modern Drug Development
Strategic Acquisition and Application of 2-Iodopropane-1,1,1,3,3,3-d6 in Modern Drug Development
An In-depth Technical Guide for Researchers
As a Senior Application Scientist, this guide moves beyond a simple purchasing directive. It is designed to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively source, handle, and strategically deploy copper-stabilized 2-Iodopropane-1,1,1,3,3,3-d6. We will explore the causal chemistry behind its stabilization, its critical role in enhancing pharmacokinetic profiles through isotopic labeling, and the detailed protocols necessary for its successful application.
Part 1: Core Compound Profile and the Imperative of Stabilization
2-Iodopropane-1,1,1,3,3,3-d6, an isotopically enriched analog of isopropyl iodide, serves as a crucial building block for introducing a hexadeuterated isopropyl moiety into target molecules.[] This strategic substitution is primarily employed to leverage the kinetic isotope effect (KIE) to improve the metabolic stability of drug candidates.[2]
Physicochemical and Isotopic Specifications
Sourcing this reagent requires careful attention to its specifications, which directly impact experimental outcomes. Reputable suppliers provide detailed certificates of analysis.
| Property | Typical Value | Significance for Researchers |
| CAS Number | 39091-64-0 | Unambiguous identification of the deuterated compound.[3][4][5] |
| Unlabeled CAS | 75-30-9 | Useful for cross-referencing literature on the non-deuterated analog.[3][4][5] |
| Molecular Formula | (CD₃)₂CHI | Confirms the hexadeuterated structure.[4] |
| Molecular Weight | ~176.03 g/mol | Essential for accurate molar calculations in reaction stoichiometry.[4][6] |
| Isotopic Enrichment | ≥98 atom % D | A high percentage ensures the desired KIE is observed and simplifies analysis.[4][6][7] |
| Chemical Purity | ≥98% (CP/GC) | Minimizes side reactions from impurities.[6][7] |
| Physical State | Liquid | Affects handling, measurement, and reaction setup.[7][8] |
| Boiling Point | 88-90 °C | Important for purification by distillation and for setting reaction temperatures.[7][9] |
| Density | ~1.763 g/mL at 25 °C | Allows for accurate measurement by volume.[7] |
The Chemistry of Instability and the Role of Copper
Alkyl iodides, including 2-iodopropane, are notoriously susceptible to degradation, particularly when exposed to light and air.[8][10] This decomposition process involves the homolytic cleavage of the weak carbon-iodine bond, leading to the formation of iodine (I₂).[11] The presence of free iodine is visually indicated by a characteristic purplish or brownish tinge in the liquid and can interfere with subsequent chemical reactions.[10]
To counteract this, commercial preparations of 2-iodopropane-d6 are stabilized, most commonly with copper.[7][8][12] The copper, often in the form of a chip or wire, acts as a scavenger for any free iodine that forms, reacting with it to produce copper(I) iodide (CuI). This effectively removes the reactive I₂ from the solution, preserving the integrity of the alkyl iodide.[10]
Part 2: Sourcing, Handling, and Pre-reaction Preparation
Proper handling is paramount to maintaining the reagent's quality from the stock bottle to the reaction flask.
Commercial Suppliers and Quality Control
Several reputable chemical suppliers offer copper-stabilized 2-Iodopropane-1,1,1,3,3,3-d6. Key vendors include:
When purchasing, always request a lot-specific Certificate of Analysis to verify isotopic enrichment and chemical purity. For long-term storage, the supplier's recommendations should be followed, which typically include storing at room temperature in a dark bottle to prevent light-induced decomposition.[3][8] The compound is flammable and should be handled accordingly.[4]
Protocol: Standard Laboratory Handling and Storage
This protocol ensures the long-term stability and purity of the reagent.
Materials:
-
Stock bottle of copper-stabilized 2-Iodopropane-d6
-
Inert gas source (Argon or Nitrogen)
-
Syringes and needles
-
Septum-sealed reaction vessel
Procedure:
-
Inert Atmosphere: Before opening, allow the bottle to reach room temperature to prevent condensation. The headspace of the bottle should be flushed with an inert gas (e.g., argon) if it will be opened and used multiple times.
-
Dispensing: For transferring the liquid, use a dry, inert-gas-flushed syringe. Pierce the septum on the cap to withdraw the desired volume. This minimizes exposure to atmospheric oxygen and moisture.
-
Storage: Tightly seal the bottle after use. Store in a dark, cool place as recommended by the manufacturer, away from light sources.[8][10]
-
Purity Check: Over extended periods (e.g., >3 years), it is advisable to re-analyze the compound for chemical purity before use, for example, by Gas Chromatography (GC).[3][4]
Protocol: Removal of Copper Stabilizer (If Required)
For certain sensitive catalytic reactions where copper may interfere, it may be necessary to remove the stabilizer immediately before use. A simple filtration is often sufficient if the copper is a macroscopic chip or wire. If finely divided copper or soluble copper species are a concern, a quick purification may be employed.
Procedure:
-
Preparation: In a fume hood, measure the required amount of 2-Iodopropane-d6.
-
Filtration: Pass the liquid through a small plug of silica gel or neutral alumina in a Pasteur pipette. This will retain the copper particles and any polar impurities.
-
Immediate Use: The purified, unstabilized alkyl iodide is now more prone to decomposition and should be used immediately in the subsequent reaction step.
Part 3: Strategic Application in Drug Discovery
The primary motivation for using 2-Iodopropane-d6 is to install a deuterated isopropyl group to block or slow down metabolic pathways, a strategy known as "deuterium-reinforced" drug design.
The Kinetic Isotope Effect (KIE) in Drug Metabolism
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism, often through the oxidation of C-H bonds.[2] The C-D bond is stronger than the C-H bond. Consequently, the cleavage of a C-D bond by a CYP enzyme has a higher activation energy and proceeds at a slower rate. This phenomenon is the Kinetic Isotope Effect.
By replacing hydrogen atoms with deuterium at a known metabolic "soft spot" on a drug molecule, its rate of metabolism can be significantly reduced. This can lead to:
-
Increased drug half-life: The drug remains in the system longer.
-
Reduced patient-to-patient variability: Less reliance on individual metabolic rates.
-
Improved safety profile: Potentially lower formation of reactive metabolites.
The deuterated isopropyl group from 2-Iodopropane-d6 is an excellent tool for this purpose, as isopropyl groups are common sites of metabolic oxidation.
Example Protocol: N-Alkylation of an Amine
This generalized protocol illustrates the use of 2-Iodopropane-d6 as an alkylating agent in a standard Sₙ2 reaction, a common method for forming C-N bonds.[13]
Reaction: R-NH₂ + (CD₃)₂CHI → R-NH-CH(CD₃)₂
Materials:
-
A primary or secondary amine (R-NH₂)
-
2-Iodopropane-1,1,1,3,3,3-d6
-
A non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine)
-
A polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Setup: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq.), the base (1.5-2.0 eq.), and the solvent.
-
Reagent Addition: While stirring, add the 2-Iodopropane-d6 (1.1-1.2 eq.) dropwise via syringe at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and isotopic incorporation of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). In the ¹H NMR, the characteristic signals for the isopropyl methine and methyl protons will be absent, while the HRMS will show the expected mass increase of 6 Da compared to the non-deuterated product.
This guide provides the essential framework for the strategic procurement and application of copper-stabilized 2-Iodopropane-d6. By understanding the chemistry of the reagent and the rationale for its use, researchers can confidently integrate this powerful tool into their synthetic and drug discovery programs.
References
-
CP Lab Safety. (n.d.). 2-Iodopropane, (stabilized with Copper chip), 500 grams, Each. Retrieved from [Link]
- Ishii, A., et al. (2009). Alkyl iodide storage container and method for purification of alkyl iodide. U.S. Patent No. 7,617,934 B2.
-
Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Iodomethane. Retrieved from [Link]
-
PubChem. (n.d.). 2-Iodopropane-1-13C, >=99 atom % 13C, >=99% (CP), contains copper as stabilizer. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 2-iodopropane. Retrieved from [Link]
- Wang, Z., et al. (2025).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: A Deep Dive into 2-Iodopropane Applications. Retrieved from [Link]
- Nishiyama, T., et al. (2023). Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery.
-
ResearchGate. (n.d.). Copper-catalysed amination of alkyl iodides enabled by halogen-atom transfer. Retrieved from [Link]
Sources
- 2. Sulfonium Salt Reagents for the Introduction of Deuterated Alkyl Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. 2-碘代丙烷-1,1,1,3,3,3-d6 98 atom % D, ≥98% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 7. 2-碘代丙烷-1,1,1,3,3,3-d6 98 atom % D, ≥98% (CP), contains copper as stabilizer | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2-Iodopropane | 75-30-9 | TCI AMERICA [tcichemicals.com]
- 9. 2-Iodopropane, 98+%, stab. with copper 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 10. Iodomethane - Wikipedia [en.wikipedia.org]
- 11. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 12. 2-Iodopropane-1-13C, >=99 atom % 13C, >=99% (CP), contains copper as stabilizer | C3H7I | CID 71309110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
